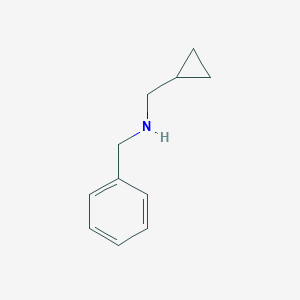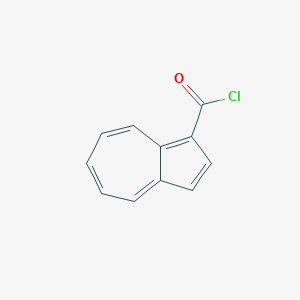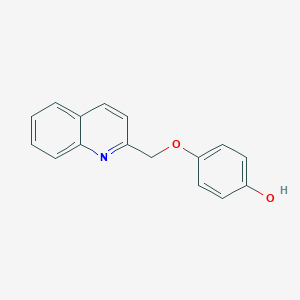
4-(2-Quinolinylmethoxy)phenol
説明
Synthesis Analysis
The synthesis of phenols can be achieved through various methods such as nucleophilic aromatic substitution . Quinoline, a key component of the compound, has been synthesized using different techniques including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols .Chemical Reactions Analysis
Phenols, which are part of the compound, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also interact with other food components, such as carbohydrates, proteins, or lipids .Physical And Chemical Properties Analysis
Phenols, similar to alcohols, form much stronger hydrogen bonds than alcohols, making them more soluble in water and giving them a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .科学的研究の応用
Spin Interaction in Zinc Complexes : A study involving Schiff and Mannich bases, including compounds like 4-methoxy-6-(quinolin-8-yliminomethyl)phenol, explored their zinc bis-phenolate complexes. These complexes exhibited reversible anodic waves due to the oxidation of phenolates into phenoxyl radicals. The study provided insights into the spin interaction within these complexes, contributing to a better understanding of molecular magnetic properties (Orio et al., 2010).
Synthesis of LTD4 Antagonist, RG12525 : Research on the synthesis of the leukotriene D4 antagonist RG12525 demonstrated the effective use of (2-quinolinylmethoxy)phenol. This study highlights the compound's role in the synthesis of important pharmaceutical agents (Sledeski et al., 1997).
Antioxidant and Reductant Properties : A study investigating the antioxidant properties of phenoxyl radicals, including those derived from phenolic compounds like 4-(2-Quinolinylmethoxy)phenol, found that ascorbate is a primary reductant in the presence of thiols. This suggests potential pharmaceutical applications for the compound in mitigating oxidative stress (Kagan et al., 1994).
Cytotoxic and Apoptotic Effects on Leukemia Cell Lines : Ferulic acid derivatives, including those combined with quinoline, showed cytotoxic and apoptotic effects on leukemia cell lines. This suggests potential therapeutic applications for 4-(2-Quinolinylmethoxy)phenol in cancer treatment (Ünver et al., 2018).
Aldose Reductase Inhibitors and Antioxidant Activity : Quinoxalinone-based compounds, which include phenolic structures like 4-(2-Quinolinylmethoxy)phenol, have shown significant activity in inhibiting aldose reductase and potent antioxidant activity. This highlights its potential in combating diabetic complications (Qin et al., 2015).
Safety And Hazards
将来の方向性
Quinoline, a component of the compound, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Therefore, the study and application of “4-(2-Quinolinylmethoxy)phenol” could be a potential area of interest for future research.
特性
IUPAC Name |
4-(quinolin-2-ylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-14-7-9-15(10-8-14)19-11-13-6-5-12-3-1-2-4-16(12)17-13/h1-10,18H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLCXMUVSVJHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450985 | |
| Record name | 4-[(Quinolin-2-yl)methoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinolinylmethoxy)phenol | |
CAS RN |
124993-40-4 | |
| Record name | 4-[(Quinolin-2-yl)methoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



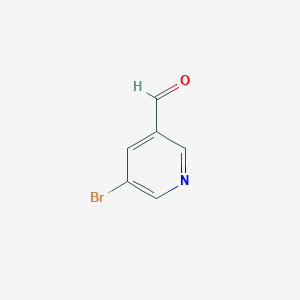
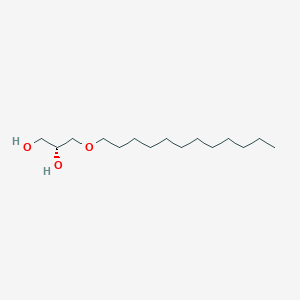
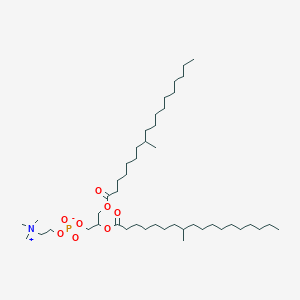
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)


